![molecular formula C16H15ClF3N5O B2564362 N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 2380087-08-9](/img/structure/B2564362.png)
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridazinyl ring, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the pyridazinyl ring, introduction of the trifluoromethyl group, and coupling with the piperazine moiety. Common synthetic routes may involve:
Formation of the Pyridazinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often employs radical trifluoromethylation techniques.
Coupling with Piperazine: The final step involves coupling the pyridazinyl intermediate with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine gas and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The piperazine moiety may contribute to its binding affinity to certain receptors or enzymes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
N-(2-Chlorophenyl)-3-(trifluoromethyl)benzamide: This compound shares the trifluoromethyl and chlorophenyl groups but differs in the core structure.
Phenylboronic Pinacol Esters: These compounds are used in similar applications but have different functional groups and stability profiles.
Uniqueness
N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to its combination of a trifluoromethyl group, pyridazinyl ring, and piperazine moiety, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c17-11-3-1-2-4-12(11)21-15(26)25-9-7-24(8-10-25)14-6-5-13(22-23-14)16(18,19)20/h1-6H,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSNQVRZLAEDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
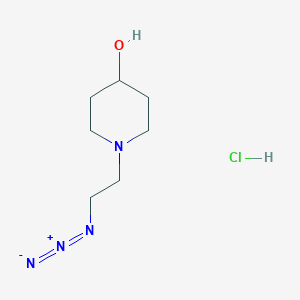

![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)
![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)
![Ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2564288.png)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)

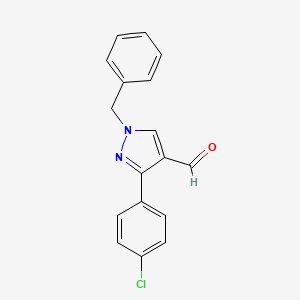
![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)
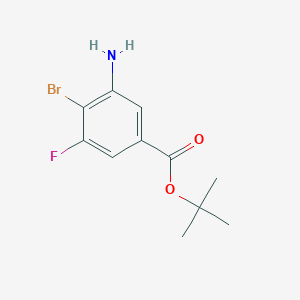
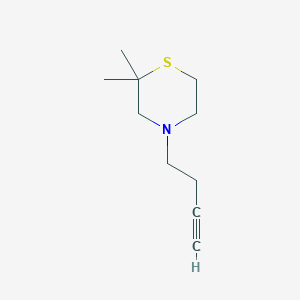
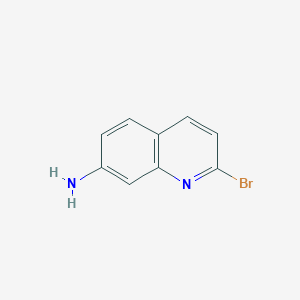
![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)
